molecular formula C17H18N2O4 B2532013 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide CAS No. 898418-41-2

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide

Cat. No. B2532013
CAS RN: 898418-41-2
M. Wt: 314.341
InChI Key: DTSAGUMJXZCWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.

Scientific Research Applications

Alzheimer’s Disease Research

Background: Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. It remains incurable, and current treatments focus on managing symptoms.

Compound Activity: Researchers have explored the potential of this compound as an acetylcholinesterase (AChE) inhibitor, inspired by the structural features of donepezil—an established AChE inhibitor used in AD treatment. Two derivatives, 4g and 3a , demonstrated significant inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 μM .

Implications: Understanding the structure-activity relationships of these compounds against AChE is crucial for drug development. Additionally, compound 5g exhibited potent cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23), with IC50 values ranging from 0.65 to 7.17 μM. Remarkably, 5g outperformed adriamycin, a positive control, suggesting its potential as an anticancer agent .

Neuroprotection Against Ischemic Stroke

Background: Ischemic stroke results from reduced blood flow to the brain, leading to neuronal damage. Neuroprotective agents are sought to mitigate stroke-related effects.

Compound Design: A series of indoline derivatives, including our compound, were designed as multifunctional neuroprotective agents against ischemic stroke.

Biological Evaluation: In antioxidant assays, all compounds demonstrated significant protective effects against H2O2-induced cell death in RAW 264.7 cells .

Antibacterial Activity

Discovery: A hybrid compound combining indolin-2-one and nitroimidazole—3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one —showed effectiveness against Staphylococcus aureus .

Conclusion

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide: holds promise across diverse research areas, from Alzheimer’s disease to neuroprotection and antibacterial applications. Its multifaceted properties warrant further investigation and development. 🌟

properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-18-17(21)11-23-16-10-22-13(8-15(16)20)9-19-7-6-12-4-2-3-5-14(12)19/h2-5,8,10H,6-7,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSAGUMJXZCWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.